Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Benzoyl chloride, methanol, acid catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H14ClNO3S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
methyl 2-benzamido-4-(4-chlorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO3S/c1-24-19(23)16-15(12-7-9-14(20)10-8-12)11-25-18(16)21-17(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
InChI Key |
BNYJHMLIVUIDTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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